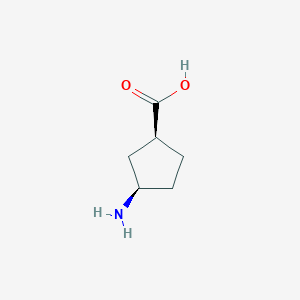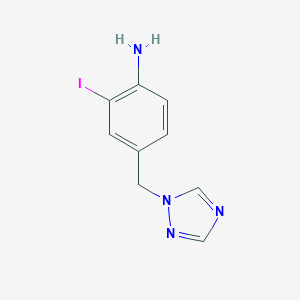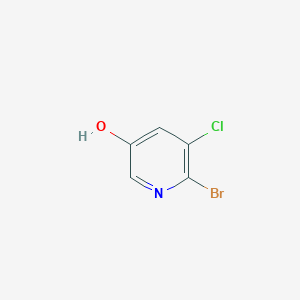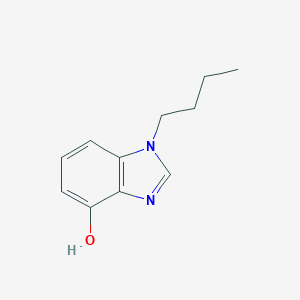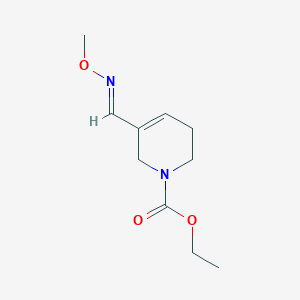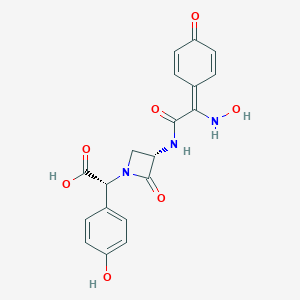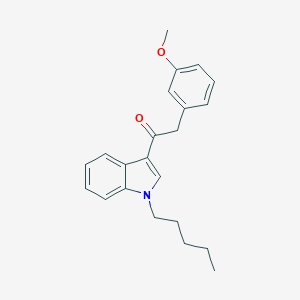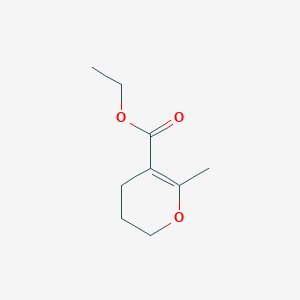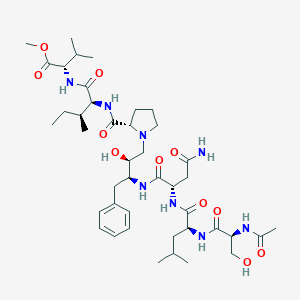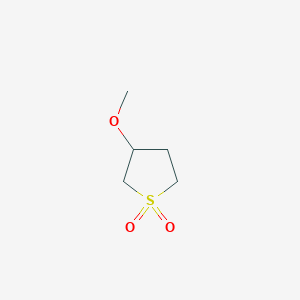
3-Methoxysulfolane
Overview
Description
The provided papers do not directly discuss 3-Methoxysulfolane; however, they do provide insights into related sulfur-containing compounds and their chemical properties, which can be used to infer some aspects of this compound. For instance, the synthesis of sulfone-containing methacrylate homopolymers indicates the reactivity of sulfone groups in polymerization reactions . Similarly, the generation of glycosyl triflates from thioglycosides using a methoxyphenyl benzenethiosulfinate system suggests the potential for this compound to participate in similar sulfonation reactions .
Synthesis Analysis
The papers describe various synthesis methods for sulfur-containing compounds. For example, a copper-catalyzed three-component reaction involving sulfur dioxide is used to produce N-aminosulfonamides . Additionally, the synthesis of 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone as a precursor for F-18 16α-fluoroestradiol demonstrates the use of methoxy groups in the protection of intermediates during synthesis .
Molecular Structure Analysis
The molecular structure of methoxycarbonylsulfenyl chloride is studied using experimental and theoretical methods, revealing a planar C-O-C(O)-S-Cl skeleton . This provides insight into the planarity that might be expected in the molecular structure of this compound. The crystal structure of a tetramethyl dioxaborolane derivative of a phenylsulfonyl compound is also reported, which could be relevant to understanding the steric effects in this compound .
Chemical Reactions Analysis
The papers discuss various chemical reactions involving sulfur compounds. For instance, the reaction of methoxysulfinyl radicals with O2 to yield sulfinyl peroxyl radicals indicates the oxidative potential of methoxy-substituted sulfur radicals . The use of a methoxyphenyl benzenethiosulfinate system for the generation of glycosyl triflates from thioglycosides also highlights the reactivity of methoxy-substituted sulfones .
Physical and Chemical Properties Analysis
The wetting and thermal properties of sulfone-containing methacrylate homopolymers are explored, with the sulfolane-containing polymer exhibiting high glass transition temperature and hydrophilic surface properties . This suggests that this compound may also possess unique physical and chemical properties due to the presence of the methoxy and sulfonyl groups.
Scientific Research Applications
Electrochemistry and Battery Technology
- Sulfur Electrode Cycling : 3-Methoxysulfolane is used in electrolyte systems for sulfur electrodes. Its physicochemical properties influence the capacity of the electrode, particularly in mixtures with sulfolane and linear ethers (Kolosnitsyn et al., 2003).
- Li-ion Battery Electrolytes : In Li-ion batteries, mixtures including this compound have been studied for their stability and performance, particularly at elevated temperatures (Hofmann et al., 2014).
- Electroconduction in Sulfone Electrolytes : Studies on lithium perchlorate solutions in sulfones like this compound have highlighted the influence of solvent molecules on transport parameters in these electrolytes (Kolosnitsyn et al., 2001).
Chemical Synthesis and Catalysis
- Rhodium-Catalyzed Asymmetric Arylation : this compound derivatives, specifically 3-sulfolene, are involved in reactions with arylboronic acids under the influence of a chiral diene-rhodium catalyst (Lim & Hayashi, 2015).
- Surface Oxide Reduction : Thiol-terminated organosilanes, including derivatives of this compound, have been utilized for reducing copper oxide surfaces and forming protective layers, demonstrating potential applications in surface cleaning and passivation (Ganesan et al., 2005).
- Triethoxysilane Reactions : this compound is involved in three-component reactions with triethoxysilanes, sulfur dioxide, and hydrazines, catalyzed by copper, leading to the formation of N-aminosulfonamides (Wang et al., 2014).
Polymers and Materials Science
- Sulfonated Poly(arylene ether sulfone)s : These polymers, which can include methoxy groups like those in this compound, are studied as proton exchange membranes, exhibiting high proton conductivity and potential for fuel cell applications (Kim et al., 2008).
- Sulfone Electrolytes for Lithium Batteries : Sulfones, including this compound, have been synthesized and tested for use in rechargeable lithium batteries, demonstrating wide electrochemical stability and potential compatibility with various cathode materials (Sun & Angell, 2005).
Safety and Hazards
properties
IUPAC Name |
3-methoxythiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-8-5-2-3-9(6,7)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGUKLMWKCDKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCS(=O)(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301902 | |
| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20627-66-1 | |
| Record name | NSC147303 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known physicochemical properties of 3-Methoxysulfolane?
A1: Research has focused on a few key properties:
- Dielectric Constant: The dielectric constant of this compound has been investigated [].
- Refractive Index: Studies have also determined the refractive index of this compound [].
Q2: How is this compound used in battery research?
A2: this compound has been explored as a potential component in electrolyte systems for lithium-sulfur batteries. Researchers have investigated the impact of this compound on the cycling performance of sulfur electrodes in these battery systems [].
Q3: Has this compound been studied in the context of other lithium salts besides lithium perchlorate?
A3: While the provided research focuses on lithium perchlorate solutions in sulfones including this compound [], further studies are needed to explore its interactions with other lithium salts for a comprehensive understanding of its potential in various electrolyte formulations.
Q4: What is known about the chemical reactivity of this compound?
A4: Research indicates that this compound undergoes deuterium exchange reactions, providing insights into its reactivity and potential for further chemical modifications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




